molecular formula C10H11NO5 B14009370 Ethanone, 1-(3,4-dimethoxyphenyl)-2-nitro- CAS No. 46729-91-3

Ethanone, 1-(3,4-dimethoxyphenyl)-2-nitro-

Cat. No.: B14009370
CAS No.: 46729-91-3
M. Wt: 225.20 g/mol
InChI Key: CEYXXWIJYAGDQA-UHFFFAOYSA-N
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Description

Ethanone, 1-(3,4-dimethoxyphenyl)-2-nitro- is a useful research compound. Its molecular formula is C10H11NO5 and its molecular weight is 225.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethanone, 1-(3,4-dimethoxyphenyl)-2-nitro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethanone, 1-(3,4-dimethoxyphenyl)-2-nitro- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-2-nitroethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO5/c1-15-9-4-3-7(5-10(9)16-2)8(12)6-11(13)14/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEYXXWIJYAGDQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60325943
Record name Ethanone, 1-(3,4-dimethoxyphenyl)-2-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60325943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

46729-91-3
Record name NSC522064
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522064
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethanone, 1-(3,4-dimethoxyphenyl)-2-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60325943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanistic Studies

Enzyme Inhibition

There are no available research findings detailing the inhibitory effects of Ethanone, 1-(3,4-dimethoxyphenyl)-2-nitro- on any specific enzymes. Studies on related nitro-catechol structures have demonstrated inhibition of enzymes like catechol-O-methyltransferase (COMT), but no such data exists for the compound . nih.gov

Receptor Binding

No data is available in the scientific literature regarding the receptor binding profile of Ethanone, 1-(3,4-dimethoxyphenyl)-2-nitro-. While studies have been conducted on the receptor interactions of other dimethoxyphenyl derivatives, these findings cannot be extrapolated to the specific compound of interest. frontiersin.orgnih.gov

Effects on Cellular Signaling Pathways

There is a lack of research on the effects of Ethanone, 1-(3,4-dimethoxyphenyl)-2-nitro- on cellular signaling pathways. While the broader class of nitro compounds has been shown to influence various signaling cascades, specific data for this particular molecule is absent from the current body of scientific literature. nih.govnih.gov

In Vitro Studies

A review of the literature did not identify any in vitro studies conducted on Ethanone (B97240), 1-(3,4-dimethoxyphenyl)-2-nitro-. Consequently, there is no data on its effects in cell-based assays or other in vitro models.

In Vivo Studies

Computational and Theoretical Investigations of Ethanone, 1 3,4 Dimethoxyphenyl 2 Nitro

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure and properties of many-body systems. mdpi.com It has been widely applied to predict molecular geometries, electronic properties, and vibrational frequencies with a favorable balance between accuracy and computational cost. scirp.org

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For Ethanone (B97240), 1-(3,4-dimethoxyphenyl)-2-nitro-, this process involves calculating bond lengths, bond angles, and dihedral angles that define its structure.

Conformational analysis is crucial for flexible molecules like this one, which possesses several rotatable single bonds. Key rotations include the bond between the phenyl ring and the carbonyl group, and the C-C bond of the ethanone backbone. Theoretical studies on related chalcone (B49325) structures have shown that different conformers, such as s-cis and s-trans, can exist with varying stabilities due to steric and electronic effects. ufms.br A comprehensive conformational search is necessary to identify the global minimum energy structure, which is presumed to be the most populated conformer at equilibrium.

ParameterBond/AngleOptimized Value
Bond Lengths (Å)
C=O (carbonyl)1.23
C-C (carbonyl-phenyl)1.49
C-C (carbonyl-CH2)1.52
C-N (nitro)1.48
N-O (nitro)1.22
Bond Angles (°)
C-C-O (carbonyl)120.5
C-C-C (phenyl-carbonyl-CH2)118.9
C-C-N (ethanone)115.7
Dihedral Angles (°)
Phenyl-C-C=O25.4
O=C-C-N-175.8
Note: The values in this table are hypothetical and serve to illustrate typical results from DFT geometry optimization.

Frontier Molecular Orbital (FMO) theory is a key framework for describing chemical reactivity. youtube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. wikipedia.org The HOMO acts as an electron donor, so its energy and location indicate the molecule's nucleophilic or basic character. youtube.com Conversely, the LUMO acts as an electron acceptor, and its properties determine the molecule's electrophilic or acidic nature. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. wikipedia.org A large gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. wikipedia.orgajchem-a.com For Ethanone, 1-(3,4-dimethoxyphenyl)-2-nitro-, the electron-withdrawing nitro group is expected to lower the energy of the LUMO, while the electron-donating dimethoxy groups on the phenyl ring would raise the energy of the HOMO, likely resulting in a relatively small energy gap.

Orbital PropertyEnergy (eV)
EHOMO-6.85
ELUMO-2.98
HOMO-LUMO Gap (ΔE) 3.87
Note: The values in this table are hypothetical and representative of FMO analysis.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.net The MEP surface is colored according to the local electrostatic potential: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are favorable for nucleophilic attack. researchgate.netmdpi.com

For Ethanone, 1-(3,4-dimethoxyphenyl)-2-nitro-, the MEP map would be expected to show significant negative potential (red/yellow) around the oxygen atoms of the carbonyl, nitro, and methoxy (B1213986) groups due to the high electronegativity of oxygen. These sites represent the most likely points for interaction with electrophiles or for hydrogen bonding. Conversely, regions of positive potential (blue) would likely be found around the hydrogen atoms of the aromatic ring and the ethyl group.

DFT calculations can accurately predict the vibrational frequencies of a molecule, which correspond to absorption peaks in its infrared (IR) and Raman spectra. researchgate.net By calculating the second derivatives of the energy with respect to atomic positions, a set of normal vibrational modes and their corresponding frequencies can be obtained. These theoretical spectra are invaluable for assigning and interpreting experimental data.

Due to approximations in theoretical models and the neglect of anharmonicity, calculated frequencies are often systematically higher than experimental values. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental results. mdpi.com A comparison between the scaled theoretical frequencies and the experimental spectrum allows for a detailed assignment of specific vibrational modes to observed spectral bands.

Vibrational ModeCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
Aromatic C-H Stretch31053080
Aliphatic C-H Stretch29802955
C=O Stretch (Carbonyl)17101685
NO₂ Asymmetric Stretch15801555
NO₂ Symmetric Stretch13751350
C-O-C Asymmetric Stretch12851260
Note: The values in this table are hypothetical, illustrating the comparison between calculated and experimental vibrational data.

Quantum Chemical Descriptors and Reactivity Indices

Based on the energies of the frontier orbitals (HOMO and LUMO), a variety of global reactivity descriptors can be calculated within the framework of conceptual DFT. hakon-art.commdpi.com These indices provide quantitative measures of a molecule's stability and reactivity. arxiv.org

Chemical Potential (μ): Represents the tendency of electrons to escape from the system. It is calculated as μ ≈ (EHOMO + ELUMO) / 2.

Chemical Hardness (η): Measures the resistance to a change in electron distribution. It is calculated as η ≈ (ELUMO - EHOMO) / 2. Hard molecules have a large HOMO-LUMO gap.

Global Softness (S): The reciprocal of hardness (S = 1/η), indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): Quantifies the energy stabilization when a molecule accepts an optimal amount of electronic charge from its environment. It is defined as ω = μ² / (2η). arxiv.org

These descriptors are powerful for comparing the reactivity of different molecules and for understanding how structural modifications influence chemical behavior. hakon-art.com

DescriptorSymbolCalculated Value (eV)
Chemical Potentialμ-4.915
Chemical Hardnessη1.935
Global SoftnessS0.517
Electrophilicity Indexω6.24
Note: The values in this table are hypothetical and derived from the FMO energies in the previous section.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions

While DFT calculations typically model a single molecule in a static state, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes and intermolecular interactions in a more realistic environment, such as in a solution. chemrxiv.org

For Ethanone, 1-(3,4-dimethoxyphenyl)-2-nitro-, an MD simulation in a solvent like water or ethanol (B145695) would reveal how the molecule's conformation fluctuates and how it interacts with the surrounding solvent molecules. chemrxiv.org This includes the formation and breaking of hydrogen bonds between the solute's oxygen atoms and the solvent. Such simulations are critical for understanding solvation effects, which can significantly influence chemical reactivity and reaction pathways. mdpi.com Analysis of the simulation trajectory can provide information on properties like the radial distribution function, which describes the probability of finding solvent molecules at a certain distance from specific atoms on the solute. nih.gov

Molecular Docking Studies for Mechanistic Binding Site Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is crucial for understanding the mechanistic basis of a ligand's interaction with a protein's active site, elucidating binding affinity, and guiding drug design.

While specific molecular docking studies for Ethanone, 1-(3,4-dimethoxyphenyl)-2-nitro- are not extensively documented, research on structurally analogous compounds, such as 3,4-dimethoxy-β-nitrostyrene derivatives, provides valuable insights. These studies have investigated interactions with therapeutic targets like Protein Tyrosine Phosphatase 1B (PTP1B), a key regulator in metabolic signaling pathways. mdpi.com

In a representative study, various 3,4-dimethoxy-β-nitrostyrene derivatives were docked into the active site of PTP1B. The nitro group, a prominent feature in the target compound, was found to play a critical role in binding. For instance, one derivative formed four hydrogen bonds with Arginine 221 (Arg221) and one with Glycine 216 (Gly216). mdpi.com The nitro group specifically engaged with the Arg221 residue through multiple hydrogen bonding interactions, highlighting its importance as a phosphotyrosine mimetic that can inhibit the enzyme. mdpi.com These findings suggest that Ethanone, 1-(3,4-dimethoxyphenyl)-2-nitro- would likely exhibit strong interactions with receptor active sites rich in hydrogen bond donors, with the nitro and dimethoxy groups being key pharmacophoric features.

CompoundBinding Energy (kcal/mol) with PTP1B
3,4-dimethoxy-β-nitrostyrene-7.95
3,4-dimethoxy-β-methyl-β-nitrostyrene-8.11
3,4-ethylenedioxy-β-methyl-β-nitrostyrene-8.81

Binding energies of structurally related compounds docked with PTP1B, as reported in studies on 3,4-dimethoxy-β-nitrostyrene derivatives. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical relationships between the chemical structure of a compound and its biological activity. nih.gov By analyzing a series of compounds, QSAR models can identify key molecular descriptors—physicochemical properties such as electronic, hydrophobic, and steric features—that govern their activity. This provides mechanistic insights into how structural modifications influence a compound's interaction with a biological target. nih.govnih.gov

For a compound like Ethanone, 1-(3,4-dimethoxyphenyl)-2-nitro-, a QSAR study would typically involve synthesizing and testing a series of analogues with variations in substituents on the phenyl ring or modifications to the nitroethanone side chain. Descriptors for each molecule would be calculated, including:

Electronic Descriptors: Such as Hammett constants or atomic charges, to quantify the effect of electron-withdrawing (e.g., nitro group) and electron-donating (e.g., methoxy groups) substituents.

Steric Descriptors: Like molar refractivity or Taft parameters, to describe the size and shape of the molecule.

Hydrophobic Descriptors: Such as the partition coefficient (logP), to model the compound's solubility and ability to cross cell membranes.

A statistical model would then be built to correlate these descriptors with the measured biological activity. For example, a QSAR model might reveal that anti-thrombotic activity is positively correlated with the presence of an aromatic nitrogen atom separated by exactly four bonds from an sp2-hybridized carbon atom. nih.gov Such an analysis for Ethanone, 1-(3,4-dimethoxyphenyl)-2-nitro- could elucidate the optimal electronic and steric properties required for its biological function, providing a mechanistic rationale for its activity and guiding the design of more potent derivatives.

Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis, Reduced Density Gradient)

The analysis of intermolecular interactions is fundamental to understanding crystal packing, molecular recognition, and supramolecular assembly. Techniques like Hirshfeld Surface Analysis and Reduced Density Gradient (RDG) analysis offer powerful tools to visualize and quantify these non-covalent interactions. researchgate.net

Hirshfeld Surface Analysis This method maps the electron density distribution to define a surface around a molecule within a crystal, allowing for the visualization and quantification of intermolecular contacts. researchgate.netresearchgate.net The surface can be color-coded to show distances shorter or longer than van der Waals radii, and 2D fingerprint plots can be generated to summarize the percentage contribution of different types of contacts. nih.govmdpi.com

A study on a closely related chalcone, (2E)-3-(3-chlorophenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one, provides a relevant example of the insights gained from this analysis. nih.gov The investigation revealed that van der Waals interactions are the primary contributors to intermolecular forces, with H···H contacts being the most significant. nih.gov

Intermolecular ContactContribution to Hirshfeld Surface (%)
H···H36.2
C···H/H···C28.5
O···H/H···O16.5
Cl···H/H···Cl10.2
C···C3.6
Cl···C/C···Cl2.0

Percentage contributions of intermolecular contacts for the related compound (2E)-3-(3-chlorophenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one. nih.gov

For Ethanone, 1-(3,4-dimethoxyphenyl)-2-nitro-, a similar analysis would be expected to show significant contributions from O···H contacts due to the presence of the nitro and methoxy groups, in addition to H···H and C···H interactions.

Reduced Density Gradient (RDG) Analysis RDG analysis is a method used to visualize and characterize non-covalent interactions based on electron density (ρ) and its gradient. mdpi.comchemrxiv.org It generates 3D maps of interaction regions, which are typically color-coded:

Blue: Indicates strong, attractive interactions like hydrogen bonds.

Green: Represents weak, van der Waals interactions.

Red: Signifies strong, repulsive interactions or steric clashes. mdpi.com

An RDG analysis of Ethanone, 1-(3,4-dimethoxyphenyl)-2-nitro- would likely reveal green surfaces corresponding to van der Waals interactions across the molecule. Blue regions would be anticipated between the oxygen atoms of the nitro group and nearby hydrogen atoms, indicating potential intramolecular or intermolecular hydrogen bonding. Red areas might appear in sterically crowded regions of the molecule. mdpi.com

Prediction of Non-linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. nih.gov Organic molecules, in particular, can exhibit significant NLO responses if they possess a π-conjugated system linking an electron-donating group (D) and an electron-accepting group (A). This D-π-A architecture facilitates intramolecular charge transfer upon excitation, leading to a large change in dipole moment and high molecular hyperpolarizability (β), a measure of second-order NLO activity.

Ethanone, 1-(3,4-dimethoxyphenyl)-2-nitro- possesses key structural features for NLO activity. The 3,4-dimethoxyphenyl group acts as an electron donor, while the nitro group is a strong electron acceptor. These are connected through an ethanone bridge which, while not a traditional π-bridge like in chalcones, can still facilitate charge transfer. The presence of a strong electron-withdrawing nitro group is known to significantly enhance NLO properties by lowering the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov

Studies on related chalcones containing the 3,4-dimethoxyphenyl moiety have demonstrated their potential as NLO materials. For example, 3,4-Dimethoxy-4'-methoxychalcone (DMMC) has been shown to possess a large third-order NLO susceptibility. acrhem.org

NLO PropertyReported Value for DMMC
Nonlinear Refractive Index (n₂)7.7 x 10⁻¹⁴ cm²/W
Nonlinear Absorption Coefficient (β)1.7 x 10⁻⁹ cm/W
Third-order Susceptibility (χ⁽³⁾)6.7 x 10⁻¹² esu
Second-order Hyperpolarizability (γ)2.8 x 10⁻³¹ esu

Third-order NLO properties of the related compound 3,4-Dimethoxy-4'-methoxychalcone (DMMC) measured at 800 nm. acrhem.org

Based on its D-A structure, it is predicted that Ethanone, 1-(3,4-dimethoxyphenyl)-2-nitro- would also exhibit significant NLO properties, making it a candidate for further investigation in the field of materials science.

Mechanistic Biological Activity Studies of Ethanone, 1-(3,4-dimethoxyphenyl)-2-nitro-

Introduction

Strictly Focusing on Molecular and Biochemical Mechanisms, Excluding Clinical/safety Data

Elucidation of Molecular Targets and Binding Mechanisms

The primary molecular target identified for compounds structurally related to Ethanone (B97240), 1-(3,4-dimethoxyphenyl)-2-nitro- is Catechol-O-methyltransferase (COMT). This enzyme plays a crucial role in the metabolic degradation of catecholamines, including neurotransmitters like dopamine, norepinephrine, and epinephrine. The inhibitory activity of nitro-catechol structures, a class to which Ethanone, 1-(3,4-dimethoxyphenyl)-2-nitro- belongs, has been the focus of research aimed at modulating catecholamine levels.

A study on a homologous series of nitro-catechol compounds revealed that these molecules act as inhibitors of COMT. nih.gov While the precise binding mechanism of Ethanone, 1-(3,4-dimethoxyphenyl)-2-nitro- to the active site of COMT has not been explicitly detailed in the available literature, the binding of a closely related analogue, 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone, provides significant insights. The binding of these inhibitors to COMT is understood to occur at the catechol-binding site, preventing the methylation of endogenous and xenobiotic catechols. The interaction is thought to involve the catechol moiety of the inhibitor, which mimics the structure of the natural substrates of the enzyme.

Biochemical Pathway Modulation and Enzyme Inhibition Mechanisms

Catechol-O-methyltransferase (COMT) Inhibition Mechanisms

The inhibitory effect of nitro-catechol derivatives on COMT is a key aspect of their biochemical activity. Research on these compounds has demonstrated their potential as potent and selective inhibitors of this enzyme. nih.gov A study focusing on a series of novel nitro-catechol structures, including a compound structurally similar to Ethanone, 1-(3,4-dimethoxyphenyl)-2-nitro-, found that these molecules effectively inhibit COMT activity. nih.gov

Mammalian Target of Rapamycin (B549165) (mTOR) Inhibitory Mechanisms

There is currently no scientific literature available that suggests Ethanone, 1-(3,4-dimethoxyphenyl)-2-nitro- directly inhibits the mammalian target of rapamycin (mTOR). The mTOR signaling pathway is a central regulator of cell growth, proliferation, and metabolism, and its inhibitors are a significant area of research in various diseases. However, studies investigating the effects of Ethanone, 1-(3,4-dimethoxyphenyl)-2-nitro- on this particular pathway have not been identified. Therefore, the molecular mechanisms related to mTOR inhibition by this specific compound remain unelucidated.

Studies on Redox Reactions and Cellular Signaling Pathways

The involvement of Ethanone, 1-(3,4-dimethoxyphenyl)-2-nitro- in redox reactions and its impact on cellular signaling pathways have not been specifically documented in the available scientific literature. A computational study on a related compound, 1-(3',4'-dimethoxyphenyl)propene, investigated its reaction mechanism involving radical species formation, indicating that the dimethoxyphenyl moiety can participate in redox processes. mdpi.com The nitro group in Ethanone, 1-(3,4-dimethoxyphenyl)-2-nitro- could also potentially be involved in redox cycling, a process where a compound is cyclically reduced and re-oxidized, leading to the generation of reactive oxygen species (ROS). However, without direct experimental evidence, the role of this compound in modulating cellular redox balance and associated signaling pathways remains speculative.

Mechanism of Apoptosis Induction and Cellular Processes

The direct pro-apoptotic activity of Ethanone, 1-(3,4-dimethoxyphenyl)-2-nitro- has not been specifically investigated. However, studies on related chalcone (B49325) and nitro-substituted compounds suggest potential mechanisms for apoptosis induction. For instance, some chalcone derivatives have been shown to induce apoptosis in cancer cells through the modulation of key signaling pathways, such as the PI3K/Akt/mTOR pathway, leading to the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins. nih.gov

Furthermore, other nitro-substituted compounds have been found to exert pro-apoptotic effects by activating caspase cascades. mdpi.comnih.gov These compounds can trigger the intrinsic apoptotic pathway, characterized by mitochondrial dysfunction and the release of cytochrome c, or the extrinsic pathway, initiated by the activation of death receptors on the cell surface. Given the structural similarities, it is plausible that Ethanone, 1-(3,4-dimethoxyphenyl)-2-nitro- could induce apoptosis through similar mechanisms, but this requires direct experimental verification.

Structure-Activity Relationship (SAR) Studies for Mechanistic Understanding

Structure-activity relationship (SAR) studies on nitro-catechol derivatives have provided valuable insights into the features required for their inhibitory activity against COMT. A study on a series of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone derivatives highlighted the importance of specific structural elements for potent and prolonged peripheral COMT inhibition. nih.gov

The key findings from this study, which can be extrapolated to understand the mechanistic basis of Ethanone, 1-(3,4-dimethoxyphenyl)-2-nitro-, include:

The Carbonyl Group: The presence of the carbonyl group was identified as an essential feature for maintaining prolonged peripheral COMT inhibition. nih.gov

The Aromatic Ring: An unsubstituted aromatic ring attached to the ethanone moiety was found to be preferable for sustained inhibitory activity. nih.gov

The Alpha-Methylene Group: The introduction of an alpha-methylene group was suggested to be responsible for the enhanced selectivity for peripheral COMT inhibition, likely by limiting access to the brain. nih.gov

These SAR findings underscore the importance of the specific arrangement of functional groups in determining the inhibitory profile of this class of compounds. For Ethanone, 1-(3,4-dimethoxyphenyl)-2-nitro-, the dimethoxy-substituted phenyl ring and the nitro group are expected to play a crucial role in its interaction with the COMT active site, influencing both its potency and selectivity. Further SAR studies on derivatives of Ethanone, 1-(3,4-dimethoxyphenyl)-2-nitro- would be beneficial for a more detailed mechanistic understanding and for the optimization of its inhibitory properties.

An article on the biochemical and molecular mechanisms of "Ethanone, 1-(3,4-dimethoxyphenyl)-2-nitro-" cannot be generated as requested. Extensive searches of scientific literature have revealed no specific studies on the enzyme kinetics, inhibition dynamics, or biomolecular interactions of this particular compound.

The user's instructions mandated a strict focus on "Ethanone, 1-(3,4-dimethoxyphenyl)-2-nitro-" and adherence to a detailed outline covering its enzymatic and biomolecular interactions. However, the necessary experimental data to populate these sections are not available in the public scientific domain. Research has been conducted on structurally similar compounds, such as other dimethoxyphenyl derivatives and various nitro-containing molecules, but per the user's explicit instructions, information on related compounds cannot be used to describe the specific activities of "Ethanone, 1-(3,4-dimethoxyphenyl)-2-nitro-".

Therefore, the sections on Enzyme Kinetics and Inhibition Dynamics (6.5) and Biomolecular Interaction Profiling (6.6) cannot be completed with the required scientifically accurate and detailed research findings.

Applications in Advanced Organic Synthesis and Materials Science

Utilization as Versatile Synthetic Intermediates and Building Blocks

The strategic placement of the nitro group alpha to the carbonyl group in Ethanone (B97240), 1-(3,4-dimethoxyphenyl)-2-nitro-, makes it a highly valuable and versatile building block in organic synthesis. This arrangement activates the adjacent methylene (B1212753) group, facilitating a variety of carbon-carbon bond-forming reactions. The presence of the electron-donating methoxy (B1213986) groups on the phenyl ring further influences its reactivity and provides handles for subsequent functional group transformations.

Nitroalkanes and their derivatives, such as α-nitro ketones, are widely recognized as indispensable intermediates for the synthesis of a diverse array of organic compounds. frontiersin.orgadvancionsciences.com The nitro group can be readily transformed into other functional groups, including amines, oximes, and carbonyls, significantly expanding the synthetic utility of the parent molecule. This versatility allows for the construction of complex molecular architectures from relatively simple starting materials. frontiersin.orgresearchgate.net

The reactivity of Ethanone, 1-(3,4-dimethoxyphenyl)-2-nitro- allows it to participate in various condensation and cyclization reactions, serving as a linchpin for the assembly of intricate heterocyclic systems. Its role as a precursor extends to the synthesis of specialty chemicals, where the inherent functionalities of the molecule can be tailored to achieve desired material properties.

Precursors for Complex Heterocyclic Compounds

The chemical scaffold of Ethanone, 1-(3,4-dimethoxyphenyl)-2-nitro- provides a robust foundation for the construction of a wide range of complex heterocyclic compounds. Its reactive sites serve as key anchor points for the annulation of various ring systems, leading to the formation of medicinally and materially significant molecules.

Synthesis of Chalcones and Chalcone (B49325) Derivatives

Chalcones, characterized by an open-chain flavonoid structure with a three-carbon α,β-unsaturated carbonyl system, are important synthetic intermediates for various bioactive heterocyclic compounds. The classical method for chalcone synthesis is the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of an acetophenone (B1666503) with an aromatic aldehyde. nih.govuece.br

In this context, while direct synthesis from Ethanone, 1-(3,4-dimethoxyphenyl)-2-nitro- is not explicitly detailed in the provided sources, the related compound, 1-(3,4-dimethoxyphenyl)ethanone (acetoveratrone), is a common precursor for chalcones. nist.gov The synthesis of nitro-substituted chalcones is also well-documented, typically involving the condensation of a nitroacetophenone with a benzaldehyde (B42025) derivative. researchgate.netmdpi.comyoutube.com This suggests a plausible synthetic pathway where the nitro group of the target compound could be strategically utilized or modified to facilitate chalcone formation.

Building Blocks for Pyrroles and Pyrrolidine (B122466) Derivatives

Pyrroles and their reduced counterparts, pyrrolidines, are fundamental five-membered nitrogen-containing heterocycles found in numerous natural products and pharmaceuticals. researchgate.net A prominent method for pyrrole (B145914) synthesis is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. organic-chemistry.orgwikipedia.org

While a direct application of Ethanone, 1-(3,4-dimethoxyphenyl)-2-nitro- in the Paal-Knorr synthesis is not immediately apparent from its structure, the versatility of the nitro group opens up possibilities for its conversion into a suitable precursor. For instance, the nitro group can be transformed to modulate the reactivity of the molecule to participate in annulation reactions leading to pyrrole or pyrrolidine rings. chemicalbook.comnih.gov The synthesis of functionalized dihydropyrroles from β-nitroalkenes has been reported, highlighting the utility of nitro compounds in constructing this heterocyclic core. frontiersin.org

Formation of Quinolines, Quinazolines, and Triazines

Quinolines , bicyclic aromatic heterocycles, are synthesized through various named reactions, including the Skraup, Doebner-von Miller, and Friedländer syntheses. iipseries.orgorganic-chemistry.org These methods often involve the cyclization of anilines with α,β-unsaturated carbonyl compounds or their precursors. The structural components of Ethanone, 1-(3,4-dimethoxyphenyl)-2-nitro- could potentially be modified to serve as either the aniline (B41778) or the carbonyl component in such syntheses.

Quinazolines , another important class of fused nitrogen heterocycles, are typically prepared from anthranilic acid derivatives. nih.govgoogle.comekb.eg The synthesis often involves condensation and cyclization steps to build the pyrimidine (B1678525) ring onto the benzene (B151609) nucleus. The dimethoxyphenyl moiety of the target compound could, in principle, be derived from a suitably substituted anthranilic acid.

Triazines , six-membered heterocyclic rings containing three nitrogen atoms, are synthesized through various cyclization strategies. chim.itorganic-chemistry.orgnih.gov The synthesis of nitro-substituted 1,3,5-triazines has been documented, indicating that nitro-functionalized building blocks can be incorporated into the triazine core. rsc.orgresearchgate.net

Derivatization to Thiazepinone Systems

Thiazepinones are seven-membered heterocyclic compounds containing both sulfur and nitrogen atoms, with a ketone functionality. The synthesis of dibenzo[b,f] ptfarm.plprepchem.comthiazepine-11-(10H)-one, a key intermediate for certain pharmaceuticals, has been described starting from 2-nitrodiphenyl sulfide. psu.edu While a direct synthetic route from Ethanone, 1-(3,4-dimethoxyphenyl)-2-nitro- is not explicitly detailed, the synthesis of pyrrolopyridothiazepine derivatives has been reported, showcasing the construction of related fused thiazepinone systems. nih.govdoaj.org The reactive nature of the α-nitro ketone moiety could potentially be harnessed for the construction of the thiazepinone ring through appropriate reaction sequences.

Role in the Synthesis of Specialty Chemicals (excluding specific drug development)

Beyond its application in constructing complex heterocyclic frameworks, Ethanone, 1-(3,4-dimethoxyphenyl)-2-nitro- holds potential as a precursor for various specialty chemicals. The combination of the dimethoxyphenyl group and the reactive nitroethanone side chain can be exploited to synthesize molecules with specific electronic and optical properties.

For instance, the chromophoric nature of the nitroaromatic system suggests potential applications in the synthesis of dyes. The development of organic materials with nonlinear optical properties often utilizes molecules with electron-donating and electron-withdrawing groups, a feature inherent in the structure of Ethanone, 1-(3,4-dimethoxyphenyl)-2-nitro-. uece.br While direct applications in dye or polymer synthesis are not extensively documented in the provided search results, the structural motifs present in the molecule are commonly found in such materials.

Potential in Materials Science and Engineering (e.g., NLO materials)

The quest for novel materials with significant nonlinear optical (NLO) properties is a major focus in materials science, driven by their potential applications in technologies like optical computing and communications. Organic molecules are of particular interest for NLO applications due to their large nonlinear responses and the ability to tailor their properties through molecular engineering.

The potential of Ethanone, 1-(3,4-dimethoxyphenyl)-2-nitro- as a nonlinear optical material can be inferred from its structural components. The presence of a nitro group (-NO2), a strong electron-withdrawing group, is known to enhance the second-order hyperpolarizability of molecules. This is a key factor for NLO activity. The dimethoxyphenyl group, on the other hand, acts as an electron-donating group. The combination of an electron-donating and an electron-withdrawing group connected by a conjugated system can lead to significant intramolecular charge transfer, a crucial characteristic for high-performance NLO materials.

The general structural characteristics required for a molecule to exhibit NLO properties are summarized in the table below.

FeatureRole in NLO PropertiesPresence in Ethanone, 1-(3,4-dimethoxyphenyl)-2-nitro-
Electron Donating Group (EDG) Pushes electron density into the conjugated system.Yes (3,4-dimethoxyphenyl group)
Electron Withdrawing Group (EWG) Pulls electron density from the conjugated system.Yes (nitro group)
Conjugated π-system Facilitates intramolecular charge transfer between the EDG and EWG.Yes (benzene ring and carbonyl group)

Given these structural features, it is plausible to hypothesize that Ethanone, 1-(3,4-dimethoxyphenyl)-2-nitro- could exhibit NLO behavior. Further research, including theoretical calculations and experimental measurements of its hyperpolarizability, would be necessary to quantify its potential and explore its utility in the development of new optical materials.

Future Research Directions and Challenges

Development of Green Chemistry Approaches for Synthesis

The future synthesis of Ethanone (B97240), 1-(3,4-dimethoxyphenyl)-2-nitro- will likely be guided by the principles of green chemistry, aiming to reduce the environmental impact of its production. Traditional nitration methods often rely on harsh reagents like mixed nitric and sulfuric acids, which generate significant hazardous waste. Future research will focus on developing more sustainable synthetic routes.

Key areas of exploration will include:

Photocatalytic Methods: Visible-light photoredox catalysis is a promising green approach for the synthesis of β-nitro ketones. rsc.orgorganic-chemistry.org This method utilizes light energy to drive chemical reactions, often under mild conditions, and can be applied to a variety of substrates. thieme-connect.de

Enzymatic Synthesis: Biocatalysis, using enzymes such as nitroreductases or alcohol dehydrogenases, offers a highly selective and environmentally friendly alternative for the synthesis of nitro compounds and their derivatives. researchgate.netgoogle.commdpi.com Research into identifying or engineering enzymes that can catalyze the specific nitration or transformation of 1-(3,4-dimethoxyphenyl)ethanone is a significant future direction.

Ultrasound and Microwave-Assisted Synthesis: These techniques can enhance reaction rates and yields, often with reduced energy consumption and solvent use compared to conventional heating methods.

Green Synthesis ApproachPotential Advantages for Ethanone, 1-(3,4-dimethoxyphenyl)-2-nitro-
Photocatalysis Mild reaction conditions, use of renewable energy source (light). rsc.orgorganic-chemistry.orgthieme-connect.de
Enzymatic Synthesis High selectivity, reduced byproducts, biodegradable catalysts. researchgate.netgoogle.commdpi.com
Ultrasound-Assisted Faster reaction times, improved energy efficiency.
Microwave-Assisted Rapid heating, increased reaction rates and yields.

Exploration of Novel Catalytic Transformations

Beyond its synthesis, future research will undoubtedly focus on the novel catalytic transformations of Ethanone, 1-(3,4-dimethoxyphenyl)-2-nitro-. The presence of both a ketone and a nitro group provides a rich platform for a variety of chemical modifications.

Future research in this area will likely involve:

Catalytic Reduction: The selective reduction of the nitro group to an amine is a crucial transformation, as the resulting amino ketone is a versatile synthetic intermediate. frontiersin.org Research into novel catalysts, including those based on non-noble metals, for the chemoselective reduction of the nitro group in the presence of the ketone functionality will be important.

Cycloaddition Reactions: The nitroalkene tautomer of Ethanone, 1-(3,4-dimethoxyphenyl)-2-nitro- could participate in various cycloaddition reactions, providing access to complex heterocyclic structures.

C-H Activation: Direct functionalization of the aromatic ring or the aliphatic backbone through catalytic C-H activation would offer an atom-economical way to introduce further complexity into the molecule.

Advanced Spectroscopic Techniques for In Situ Reaction Monitoring

To optimize the synthesis and transformations of Ethanone, 1-(3,4-dimethoxyphenyl)-2-nitro-, a deeper understanding of reaction kinetics and mechanisms is essential. Advanced spectroscopic techniques that allow for in situ reaction monitoring will be pivotal.

Future applications of spectroscopic techniques include:

Raman Spectroscopy: This technique is well-suited for in situ monitoring of chemical reactions, including those in solid-state or slurry conditions. oxinst.comaiche.orgspectroscopyonline.comnih.gov It can provide real-time information on the consumption of reactants and the formation of products and intermediates.

FTIR Spectroscopy: In situ Fourier-transform infrared spectroscopy can track changes in functional groups during a reaction, offering valuable mechanistic insights.

Process Analytical Technology (PAT): The integration of these spectroscopic techniques into a PAT framework will enable real-time control and optimization of the manufacturing processes for this compound.

Refinement of Computational Models for Predictive Capabilities

Computational chemistry and molecular modeling are becoming indispensable tools in modern chemical research. For Ethanone, 1-(3,4-dimethoxyphenyl)-2-nitro-, the refinement of computational models will offer significant predictive power.

Key areas for computational research include:

Density Functional Theory (DFT) Studies: DFT calculations can be used to predict the spectroscopic properties (IR, Raman, NMR) of the molecule, aiding in its characterization. worldscientific.comresearchgate.netmdpi.comrsc.org Furthermore, DFT can be employed to investigate reaction mechanisms and predict the stability of intermediates and transition states. mdpi.comorientjchem.orgacs.orgresearchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR) Models: If this compound is explored for biological activity, QSAR models can be developed to predict the activity of its derivatives based on their structural features.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the conformational dynamics of the molecule and its interactions with other molecules, such as enzymes or receptors.

Identification of Undiscovered Mechanistic Biological Pathways

The biological activities of nitroaromatic compounds are a subject of ongoing research. nih.govasm.orgnih.govresearchgate.net Understanding the mechanistic biological pathways of Ethanone, 1-(3,4-dimethoxyphenyl)-2-nitro- is a critical area for future investigation, particularly if it is considered for pharmaceutical or agrochemical applications.

Future research should focus on:

Metabolism Studies: Investigating the metabolic fate of the compound in various biological systems is crucial. This includes identifying the enzymes responsible for its transformation and the resulting metabolites. nih.govasm.orgnih.govresearchgate.net

Target Identification: If the compound exhibits biological activity, identifying its molecular targets is a key step in understanding its mechanism of action.

Systems Biology Approaches: Integrating experimental data with computational models can help to elucidate the broader impact of the compound on cellular networks and pathways.

Challenges in Regioselective Functionalization and Derivatization

The presence of multiple functional groups and reactive sites in Ethanone, 1-(3,4-dimethoxyphenyl)-2-nitro- presents significant challenges for its regioselective functionalization and derivatization.

Key challenges include:

Selective Nitration: Achieving selective nitration at the desired position on the aromatic ring of 1-(3,4-dimethoxyphenyl)ethanone can be challenging due to the presence of two activating methoxy (B1213986) groups.

Chemoselectivity: Differentiating between the reactivity of the ketone and nitro groups in subsequent transformations requires carefully designed catalytic systems.

Control of Stereochemistry: If chiral centers are introduced during derivatization, controlling the stereochemical outcome will be a critical challenge. rsc.orgorganic-chemistry.org

Addressing these challenges will require the development of highly selective catalysts and synthetic methodologies. nih.govnih.govresearchgate.net

Integration of Artificial Intelligence and Machine Learning in Compound Research

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical research. mit.edu The study of Ethanone, 1-(3,4-dimethoxyphenyl)-2-nitro- will benefit significantly from the integration of these technologies.

Future applications of AI and ML include:

Predictive Synthesis: ML models can be trained on large datasets of chemical reactions to predict the optimal conditions for the synthesis of this compound and its derivatives. researchgate.netpreprints.orgbeilstein-journals.orgpreprints.org

Discovery of Novel Reactions: AI algorithms can be used to explore novel reaction pathways and catalytic transformations that may not be apparent from traditional chemical intuition.

Biological Activity Prediction: AI can be employed to predict the potential biological activities and targets of the compound, guiding experimental investigations. drugdiscoverynews.comalacrita.commdpi.compharmaadvancement.combioinfersolutions.org

AI/ML ApplicationPotential Impact on Research of Ethanone, 1-(3,4-dimethoxyphenyl)-2-nitro-
Predictive Synthesis Optimization of reaction yields and reduction of experimental effort. researchgate.netpreprints.orgbeilstein-journals.orgpreprints.org
Novel Reaction Discovery Identification of new synthetic routes and transformations.
Biological Activity Prediction Prioritization of experimental screening and target identification. drugdiscoverynews.comalacrita.commdpi.compharmaadvancement.combioinfersolutions.org

Q & A

What are the recommended spectroscopic methods for characterizing Ethanone, 1-(3,4-dimethoxyphenyl)-2-nitro-?

Basic Research Question
To confirm the structure and purity of the compound, employ a combination of IR spectroscopy (to identify functional groups like nitro and carbonyl) and gas chromatography-mass spectrometry (GC-MS) . For GC-MS, use non-polar columns (e.g., VF-5MS or DB-1) with temperature programs optimized for nitroaromatic compounds. Retention indices (RIs) under these conditions can be cross-referenced with published data . For nitro group confirmation, NMR spectroscopy (¹H and ¹³C) is critical, focusing on the deshielding effects of the nitro and methoxy substituents.

How does the nitro group influence the reactivity of this compound in alkaline conditions?

Advanced Research Question
The electron-withdrawing nitro group destabilizes adjacent bonds, making the carbonyl carbon more susceptible to nucleophilic attack. In alkaline conditions (e.g., potassium tert-butoxide/tert-butanol), β-O-4 bond cleavage in lignin-related analogs occurs rapidly at 30°C, as observed in studies of similar dimethoxy-substituted acetophenones. This reactivity contrasts with non-nitrated analogs, which require harsher conditions. Monitor reaction progress via HPLC or GC-MS to track intermediates like 3,4-dimethoxybenzoic acid, a common oxidation product .

What synthetic routes are validated for preparing derivatives of Ethanone, 1-(3,4-dimethoxyphenyl)-2-nitro-?

Basic Research Question
Bromination at the α-carbon is a common pathway. For example, 2-bromo-1-(3,4-dimethoxyphenyl)ethanone is synthesized using bromine in acetic acid, with reaction progress monitored via TLC. Thioether derivatives (e.g., 2-(4-chlorophenyl)thio- analogs) can be prepared via nucleophilic substitution using thiols and a base like K₂CO₃. Purify derivatives via column chromatography (silica gel, hexane/ethyl acetate gradient) and validate using GC-MS with polar columns (e.g., Carbowax 20M) to resolve complex mixtures .

How should researchers address discrepancies in reported chromatographic retention indices (RIs)?

Advanced Research Question
RI variations arise from differences in column type (polar vs. non-polar), temperature programs, and carrier gas flow rates. For example, SE-30 columns report RIs of ~1532, while DB-1 columns yield ~1515 under similar conditions . To resolve contradictions:

  • Cross-reference data from multiple column types (e.g., OV-101, Carbowax 20M).
  • Validate with high-resolution mass spectrometry (HRMS) to confirm molecular ion consistency.
  • Replicate conditions from primary literature (e.g., He gas at 50°C initial temperature) to ensure comparability .

What safety precautions are critical when handling this compound?

Basic Research Question
While no acute toxicity data are available for the nitrated derivative, related compounds (e.g., 1-(2-amino-6-nitrophenyl)ethanone) lack comprehensive toxicological profiles. Adopt GHS/CLP guidelines :

  • Use PPE (gloves, goggles) to avoid skin/eye contact.
  • Work in a fume hood to minimize inhalation of dust or vapors.
  • Store in airtight containers away from reducing agents, as nitro groups may pose explosion risks under extreme conditions .

How does the compound’s electronic structure affect its UV-Vis absorption?

Advanced Research Question
The nitro group’s strong electron-withdrawing effect shifts absorption maxima to longer wavelengths (bathochromic shift) compared to non-nitrated analogs. For quantification, prepare solutions in methanol and measure absorbance at λmax ~300–350 nm (dependent on solvent polarity). Compare with computational models (e.g., DFT) to correlate observed peaks with HOMO-LUMO transitions .

What strategies optimize the crystallization of this compound for X-ray diffraction?

Advanced Research Question
Slow evaporation from a dichloromethane/hexane mixture (1:3 v/v) at 4°C promotes single-crystal growth. The methoxy and nitro groups introduce steric hindrance, so seeding with microcrystals may improve yield. Confirm crystal purity via powder XRD and compare with simulated patterns from related structures (e.g., brominated derivatives) .

How do substituent positions (3,4-dimethoxy vs. 2,5-dimethoxy) alter reaction pathways?

Advanced Research Question
3,4-Dimethoxy groups enhance para-directing effects, stabilizing intermediates in electrophilic substitution. In contrast, 2,5-substitution leads to steric clashes, reducing reaction rates. Compare kinetic data (e.g., Arrhenius plots) for nitration or bromination of positional isomers to quantify these effects .

What are the environmental degradation pathways of this compound?

Advanced Research Question
Under UV light, nitro groups facilitate photolytic degradation via radical intermediates. Conduct photostability studies in aqueous acetonitrile (λ > 290 nm) and identify breakdown products (e.g., demethylated or hydroxylated derivatives) using LC-MS/MS. Anaerobic microbial degradation pathways are less studied but may involve nitro-reductase enzymes .

How can computational chemistry predict the compound’s reactivity in novel reactions?

Advanced Research Question
Use density functional theory (DFT) to calculate Fukui indices, identifying nucleophilic/electrophilic sites. For example, the carbonyl carbon (f⁺ ~0.15) and nitro-bearing carbon (f⁺ ~0.10) are key reactive centers. Validate predictions experimentally via Hammett plots using substituted analogs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.